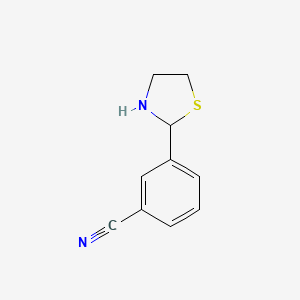
3-(Thiazolidin-2-yl)benzonitrile
Descripción general
Descripción
“3-(Thiazolidin-2-yl)benzonitrile” is a compound with the molecular formula C10H10N2S and a molecular weight of 190.27 g/mol . It is a derivative of thiazolidine, a five-membered heterocyclic compound with sulfur and nitrogen atoms .
Synthesis Analysis
Thiazolidine derivatives are synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of “3-(Thiazolidin-2-yl)benzonitrile” consists of a thiazolidine ring attached to a benzonitrile group . The thiazolidine ring is a five-membered heterocyclic moiety with sulfur at the first position and nitrogen at the third position .Chemical Reactions Analysis
Thiazolidine derivatives, including “3-(Thiazolidin-2-yl)benzonitrile”, are used in the synthesis of valuable organic combinations . They are intriguing moieties present in diverse natural and bioactive compounds .Aplicaciones Científicas De Investigación
Inhibitors of α-Amylase and α-Glucosidase
Thiazolidinone-based benzothiazole derivatives, which include “3-(Thiazolidin-2-yl)benzonitrile”, have been found to be leading candidates against α-amylase and α-glucosidase enzymes . These enzymes are key targets in the management of diabetes, as they are involved in the breakdown of carbohydrates into glucose. Inhibiting these enzymes can help control blood sugar levels .
Anti-Cancer Properties
The thiazolidinone scaffold, which includes “3-(Thiazolidin-2-yl)benzonitrile”, has been found to have anti-cancer properties . This makes it a potential candidate for the development of new therapeutic agents for the treatment of various types of cancer .
Anti-Diabetic Properties
In addition to being inhibitors of α-amylase and α-glucosidase, thiazolidinones also have anti-diabetic properties . This makes them potential candidates for the development of new drugs for the treatment of diabetes .
Anti-Microbial Properties
Thiazolidinones have been found to have anti-microbial properties . This means they could potentially be used in the development of new antibiotics or other types of anti-microbial drugs .
Antiviral Properties
Thiazolidinones also have antiviral properties . This makes them potential candidates for the development of new antiviral drugs .
Anti-Inflammatory and Anticonvulsant Properties
Thiazolidinones have been found to have both anti-inflammatory and anticonvulsant properties . This means they could potentially be used in the development of new drugs for the treatment of conditions such as arthritis and epilepsy .
Antioxidant Activity
Some thiazolidin-4-ones, which include “3-(Thiazolidin-2-yl)benzonitrile”, have shown prominent antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Pharmaceutical Applications
Thiazolidinones, including “3-(Thiazolidin-2-yl)benzonitrile”, have been used in the synthesis of novel hybrids of isoxazolyl-spiro-thiazolidinones, which are promising for use in pharmaceuticals .
Mecanismo De Acción
While the specific mechanism of action for “3-(Thiazolidin-2-yl)benzonitrile” is not mentioned in the search results, thiazolidine derivatives are known to exhibit varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . They act by activating PPARs (peroxisome proliferator-activated receptors), a group of nuclear receptors .
Direcciones Futuras
Propiedades
IUPAC Name |
3-(1,3-thiazolidin-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-3,6,10,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBSEQAHTCFBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiazolidin-2-yl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




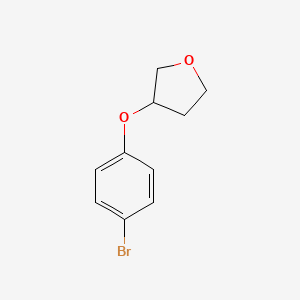
![4-[(4-Methoxyphenyl)methoxy]iodobenzene](/img/structure/B1468929.png)
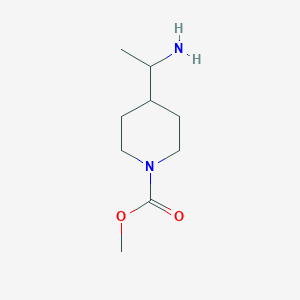

![1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-ol](/img/structure/B1468932.png)
![N-[2-(4-chlorophenyl)ethyl]oxolan-3-amine](/img/structure/B1468936.png)
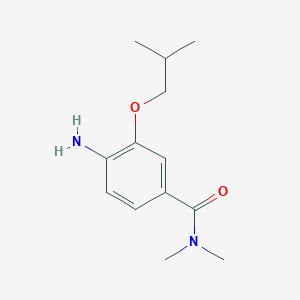
![N-[(2,4-dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1468939.png)

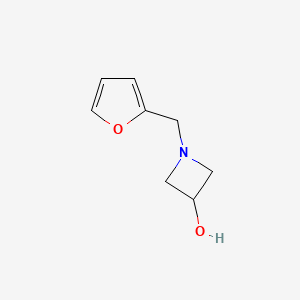

![1-[(3,4-Dimethylphenyl)methyl]azetidin-3-ol](/img/structure/B1468945.png)
